molecular formula C8H6FN B064138 3-Fluoro-2-methylbenzonitrile CAS No. 185147-06-2

3-Fluoro-2-methylbenzonitrile

Cat. No. B064138
M. Wt: 135.14 g/mol
InChI Key: DMQFTNHJWVKVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Fluoro-2-methylbenzonitrile involves several key steps, including nitrification, diazotization, fluorination, and reductive and oxidation reactions. A notable method uses ortho-toluidine as a raw material, leading to a successful synthesis with a productivity of 48%. This approach is highlighted for its ease of control and practical importance in developing new pesticides (L. Min, 2006). Another synthesis route involves the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the versatility and generality of halodeboronation in producing aryl bromides and chlorides (Ronald H. Szumigala et al., 2004).

Molecular Structure Analysis

Quantum mechanical calculations have been employed to predict the equilibrium geometric structure of 3-Fluoro-2-methylbenzonitrile, using Density Functional Theory (DFT). This analysis provides detailed information on geometrical parameters such as bond lengths, angles, and dihedral angles, aiding in the understanding of its molecular structure (Arockiasamy Ajaypraveenkumar et al., 2017).

Chemical Reactions and Properties

The compound's reactivity has been explored through various chemical reactions, including bromination, hydrolysis, diazotization, and deamination, leading to the synthesis of derivatives like 3-Bromo-2-fluorobenzoic acid. These reactions underpin the compound's versatility as an intermediate in organic synthesis (Zhou Peng-peng, 2013).

Physical Properties Analysis

Investigations into the compound's physical properties, such as its microwave spectral study, provide insight into its rotational constants and molecular geometry. This study suggests minimal distortion of the benzene ring, contributing to our understanding of its stability and structure (A. Dutta et al., 1986).

Chemical Properties Analysis

The energetic and structural study of monofluorobenzonitriles, including 3-Fluoro-2-methylbenzonitrile, reveals insights into their enthalpies of formation, vapor pressures, and electronic properties. Such studies are crucial for understanding the compound's behavior in various chemical contexts and its potential applications in designing new materials and molecules (M. Ribeiro da Silva et al., 2012).

Scientific Research Applications

  • Synthesis and Potential Applications :

    • Pesticide Development : 3-fluoro-4-methylbenzonitrile has been synthesized using ortho-toluidine. This compound is significant for the development and production of new pesticides (L. Min, 2006).
    • Radiotracer Development : In the field of medical imaging, specifically PET imaging, 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([18F]FPEB) is a promising agent for imaging the metabotropic glutamate subtype 5 receptor (mGluR5). A routine production method for this radiotracer has been developed for clinical research (Keunpoong Lim et al., 2014).
  • Spectroscopic and Structural Analysis :

    • Non-Linear Optical Activity : The non-linear optical (NLO) properties of 3-fluoro-4-methylbenzonitrile have been studied, indicating its potential application in the field of non-linear optics. Quantum chemistry calculations suggest this compound as an efficient tool in future applications (N. Suni et al., 2018).
    • Vibrational Analysis : The vibrational spectra of 3-fluoro-4-methylbenzonitrile have been investigated, providing insights into its molecular structure and properties (A. Kumar & R. Raman, 2017).
  • Pharmaceutical Research :

    • Antitumor Activity : The compound 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from 4-fluoro-2-isocyanato-1-methylbenzene, has shown potential in inhibiting the proliferation of some cancer cell lines (Xuechen Hao et al., 2017).
  • Energetic and Structural Properties :

    • Thermochemical Properties : An energetic and structural study of fluoro-benzonitriles, including 3-fluoro-benzonitrile, has been conducted, providing valuable information on the thermochemical properties of these compounds (M. Ribeiro da Silva et al., 2012).

Safety And Hazards

3-Fluoro-2-methylbenzonitrile is classified as a dangerous good for transport and may be subject to additional shipping charges . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

3-fluoro-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQFTNHJWVKVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381340
Record name 3-Fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methylbenzonitrile

CAS RN

185147-06-2
Record name 3-Fluoro-2-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-2-methylbenzonitrile
Reactant of Route 2
3-Fluoro-2-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
3-Fluoro-2-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
3-Fluoro-2-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
3-Fluoro-2-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
3-Fluoro-2-methylbenzonitrile

Citations

For This Compound
5
Citations
M Asano, T Hitaka, T Imada, M Yamada… - Bioorganic & Medicinal …, 2017 - Elsevier
… We designed and synthesized 2-chlorobenzonitrile derivative 1b (c Log P 2.60) and 3-fluoro-2-methylbenzonitrile derivative 1c (c Log P 2.66), which has low lipophilicity compared to …
Number of citations: 13 www.sciencedirect.com
A Mondal, M van Gemmeren - 2018 - … .s3.amazonaws.com
Aromatic nitriles are key structural units in organic chemistry and thus highly attractive targets for C–H activation. Herein the development of an arene-limited, nondirected C–H …
K Sharma, AV Strizhak, E Fowler, W Xu, B Chappell… - ACS …, 2020 - ACS Publications
… To a suspension of 3-fluoro-2-methylbenzonitrile 18 (5.28 g, 39.1 mmol) in CCl 4 (196.0 mL) at 80 C under N 2 were added NBS (7.31 g, 41.06 mmol) and AIBN (0.64 g, 3.91 mmol), and …
Number of citations: 9 pubs.acs.org
G Li Petri, MV Raimondi, V Spanò, R Holl… - Topics in Current …, 2021 - Springer
… In addition, 2-chlorobenzonitrile 102b and 3-fluoro-2-methylbenzonitrile 102c derivatives showed good bioavailability values (53.4 and 46.3%, respectively) and strong anabolic activity …
Number of citations: 89 link.springer.com
EF Calderwood, NE Forsyth, AE Gould - Synthetic communications, 2004 - Taylor & Francis
Imidazoline‐directed lithiation of 2‐o‐tolyl‐4,5‐dihydro‐1H‐imidazole and its subsequent treatment with electrophiles yields C‐alkylated products, without the need for a nitrogen …
Number of citations: 3 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.